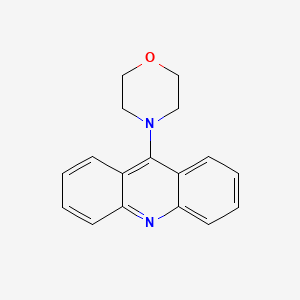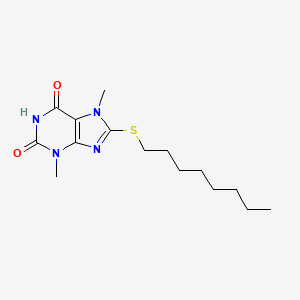
8-(Octylthio)theobromine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Octylthio)theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans. The compound is characterized by the addition of an octylthio group to the theobromine molecule, which alters its chemical properties and potential applications. Theobromine itself is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octylthio)theobromine typically involves the introduction of an octylthio group to the theobromine molecule. This can be achieved through a nucleophilic substitution reaction where theobromine is reacted with an octylthiol in the presence of a suitable base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 50-80°C to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Octylthio)theobromine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted theobromine derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Octylthio)theobromine has a range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkylthio substitution on theobromine’s chemical properties.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.
Wirkmechanismus
The mechanism of action of 8-(Octylthio)theobromine involves several pathways:
Phosphodiesterase Inhibition: Similar to theobromine, it inhibits phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cells.
Adenosine Receptor Blockade: It acts as an antagonist at adenosine receptors, promoting neurotransmitter release and enhancing alertness.
Oxidative Stress Reduction: The compound may also reduce cellular oxidative stress, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Theobromine: The parent compound, known for its stimulant effects.
Caffeine: A structurally similar methylxanthine with more potent central nervous system stimulant effects.
Theophylline: Another methylxanthine used as a bronchodilator.
Eigenschaften
CAS-Nummer |
74039-57-9 |
|---|---|
Molekularformel |
C15H24N4O2S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3,7-dimethyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O2S/c1-4-5-6-7-8-9-10-22-15-16-12-11(18(15)2)13(20)17-14(21)19(12)3/h4-10H2,1-3H3,(H,17,20,21) |
InChI-Schlüssel |
SAPOKSCJFHTFLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




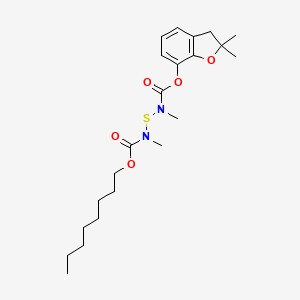
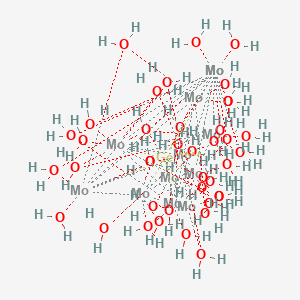
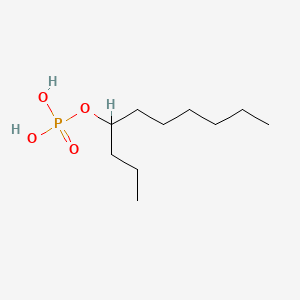
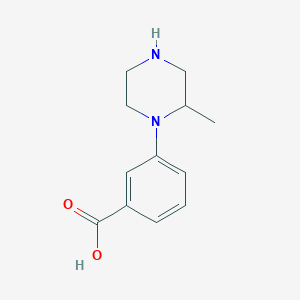
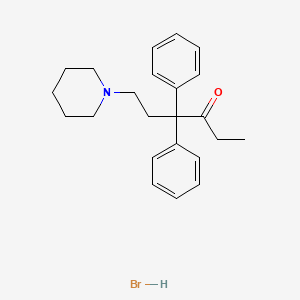
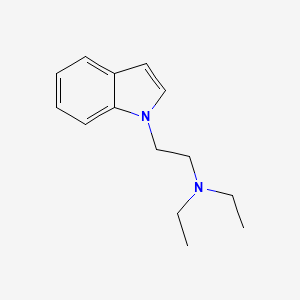
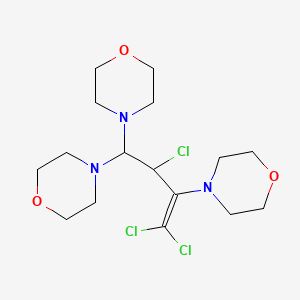
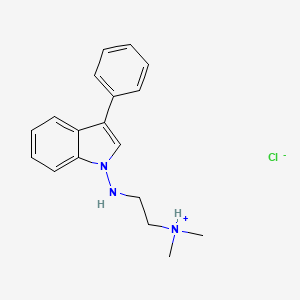
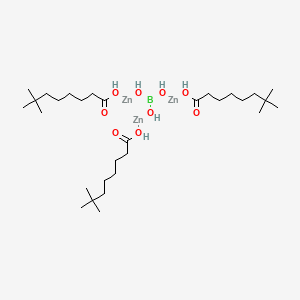
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
